molecular formula C12H12ClNO7 B8321715 Dimethyl 2-(2-chloro-5-methoxy-4-nitrophenyl)malonate

Dimethyl 2-(2-chloro-5-methoxy-4-nitrophenyl)malonate

Cat. No. B8321715
M. Wt: 317.68 g/mol
InChI Key: ANPHALVOTDRMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08716287B2

Procedure details

1-chloro-2-fluoro-4-methoxy-5-nitrobenzene (3.05 g, 14.83 mmol) and dimethyl malonate (2.5 g, 18.84 mmol) were added to N-methylpyrrolidinone (50 mL) at room temperature. Sodium hydroxide (1.25 g, 31.14 mmol) was added and the temperature was raised to 80° C. and maintained for 2 hours. The reaction mass was cooled to 5° C. then 1 N HCl solution was added to adjust the pH to 2. Water (300 mL) was added and the mixture stirred for 15 minute at 5° C. The precipitate was collected by filtration, washed with water (2×10 mL), dissolved in DCM (60 mL), dried (Na2SO4) and the solvent removed under reduced pressure. The residue was purified by column chromatography on neutral silica gel using 10-20% EtOAc in hexane to give the title compound (3.2 g, 68%) as a solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1F.[C:14]([O:21][CH3:22])(=[O:20])[CH2:15][C:16]([O:18][CH3:19])=[O:17].[OH-].[Na+].Cl>O.CN1CCCC1=O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[CH:15]([C:14]([O:21][CH3:22])=[O:20])[C:16]([O:18][CH3:19])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])OC)F
Name
Quantity
2.5 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 minute at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (2×10 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on neutral silica gel using 10-20% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])OC)C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.